



Application Notes and Protocols for Oral Administration of WBC100 to Mice

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Compound of Interest		
Compound Name:	WBC100	
Cat. No.:	B10861043	Get Quote

These application notes provide detailed protocols for the oral administration of **WBC100**, a potent and selective c-Myc degrader, to mouse models for preclinical research. The information is intended for researchers, scientists, and drug development professionals.

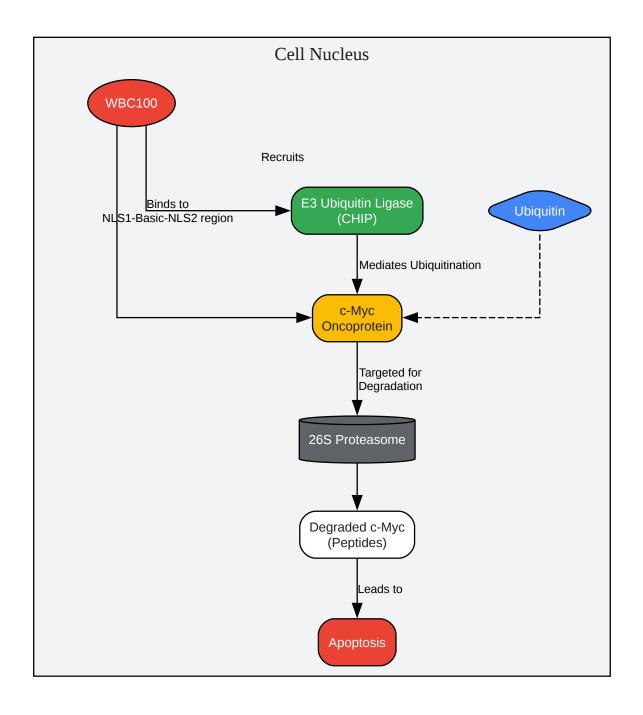
Introduction

WBC100 is an orally active small molecule that functions as a "molecular glue" to induce the degradation of the c-Myc oncoprotein.[1][2][3][4] Deregulation of c-Myc is implicated in a majority of human cancers, making it a critical therapeutic target.[3][4] **WBC100** selectively targets c-Myc for degradation via the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway, leading to apoptosis in cancer cells with c-Myc overexpression.[1][2][3][4][5] Preclinical studies have demonstrated its potent anti-tumor activity in various xenograft mouse models with good tolerability.[2][4][5]

Mechanism of Action

WBC100 acts by binding to both the c-Myc protein and the E3 ubiquitin ligase CHIP. This induced proximity facilitates the ubiquitination of c-Myc, marking it for degradation by the 26S proteasome. This targeted degradation of c-Myc leads to the suppression of tumor growth and apoptosis in c-Myc-driven cancers.[1][2][3][5]





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Caption: Mechanism of action of **WBC100** in inducing c-Myc degradation.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of **WBC100** from preclinical studies.



Table 1: In Vitro Cytotoxicity of WBC100 in c-Myc Overexpressing Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
MOLM-13	Acute Myeloid Leukemia	16
H9	T-cell Lymphoma	17
Mia-paca2	Pancreatic Cancer	61

Data sourced from MedchemExpress and Probechem Biochemicals product pages.[1][2]

Table 2: In Vivo Anti-tumor Activity of Orally Administered **WBC100** in a MOLM-13 Xenograft Model

Dosage Regimen	Duration	Outcome
0.1 mg/kg, twice daily	21 days	Significantly inhibited tumor growth and prolonged survival.
0.2 mg/kg, twice daily	21 days	Eradicated MOLM-13- luciferase cells; disease-free survival at day 35.
0.4 mg/kg, twice daily	21 days	Eradicated MOLM-13- luciferase cells; disease-free survival at day 35.
0.4 mg/kg, once daily	14 days	Eliminated refractory MOLM- 13-luciferase cells.
0.8 mg/kg, once daily	14 days	Eliminated refractory MOLM- 13-luciferase cells.

Data extracted from preclinical studies.[1][3]

Experimental Protocols Formulation of WBC100 for Oral Administration



This protocol yields a 2.5 mg/mL clear solution of **WBC100** suitable for oral gavage in mice.

Materials:

- WBC100 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile tips

Procedure:

- Prepare a 25.0 mg/mL stock solution of WBC100 in DMSO.
- To prepare a 1 mL working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300.
- Mix thoroughly until the solution is homogenous.
- Add 50 μL of Tween-80 and mix again until evenly distributed.
- Add 450 μL of Saline to bring the final volume to 1 mL.
- Vortex the solution to ensure it is clear and homogenous.

Note: For continuous dosing periods exceeding half a month, the stability of this formulation should be carefully considered.[1]

Protocol for Oral Gavage in Mice



This protocol outlines the standard procedure for administering **WBC100** solution to mice via oral gavage. This procedure should only be performed by trained personnel.

Materials:

- WBC100 dosing solution
- Mouse scale
- 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.[6]
- 1 mL syringe
- 70% ethanol for disinfection

Procedure:

- Animal Preparation:
 - Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume is 10 ml/kg.[6]
 - Measure the length from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle. Mark this length on the needle.[7]
- Restraint:
 - Properly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent movement.[7]
 - Gently extend the mouse's head back to create a straight line from the mouth to the esophagus.[6]
- Gavage Needle Insertion:
 - Attach the gavage needle to the syringe filled with the calculated dose of WBC100 solution.

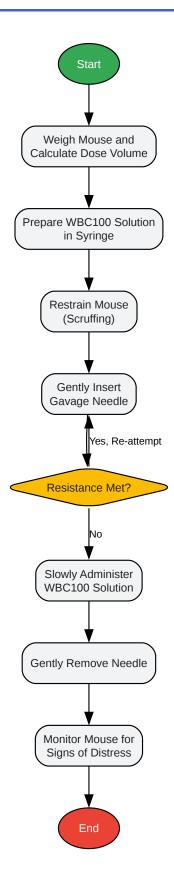
Methodological & Application





- Gently insert the gavage needle into the diastema (the gap behind the incisors) of the mouse's mouth.[8]
- Advance the needle smoothly along the upper palate until it passes into the esophagus.
 The mouse may exhibit a swallowing reflex.[6]
- Crucially, if any resistance is met, do not force the needle. Withdraw and attempt reinsertion.[7]
- Dose Administration:
 - Once the needle is correctly positioned in the esophagus, slowly administer the WBC100 solution over 2-3 seconds.[8]
 - Administering the solution too quickly can cause reflux.
- Post-Administration Monitoring:
 - Gently remove the gavage needle following the same path of insertion.
 - Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[6]
 - Continue to monitor the animals 12-24 hours post-dosing.[6][9]





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Caption: Experimental workflow for oral administration of **WBC100** to mice.



Safety and Tolerability

In preclinical studies, **WBC100** was well-tolerated in mice at efficacious doses.[5] Continuous oral administration of 0.4 mg/kg twice daily for two weeks to healthy mice showed no systemic toxicity, with no significant changes in body weight, blood counts, or liver enzymes.[5] A first-in-human phase I trial has also shown a tolerable safety profile in patients with advanced solid tumors.[10][11]

Disclaimer: These protocols are for research purposes only. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

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